1-(2-methoxyphenyl)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-METHOXYPHENYL)-6-[2-(2-METHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines methoxyphenyl groups with a diazino-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYPHENYL)-6-[2-(2-METHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Diazino-Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through substitution reactions, where methoxyphenyl halides react with the diazino-pyrimidine core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes scaling up the reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHOXYPHENYL)-6-[2-(2-METHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxyphenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
1-(2-METHOXYPHENYL)-6-[2-(2-METHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYPHENYL)-6-[2-(2-METHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-METHOXYPHENYL)-6-[2-(2-METHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE
- 2-(2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)ETHANONE
- 4-CHLORO-N-[2,2-DICHLORO-1-(4-METHOXYPHENYL)-2-PHENYLETHYL]BENZENESULFONAMIDE
Uniqueness
1-(2-METHOXYPHENYL)-6-[2-(2-METHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is unique due to its specific structure, which combines methoxyphenyl groups with a diazino-pyrimidine core. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C22H24N4O4 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-6-[2-(2-methoxyphenyl)ethyl]-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H24N4O4/c1-29-18-9-5-3-7-15(18)11-12-25-13-16-20(23-14-25)26(22(28)24-21(16)27)17-8-4-6-10-19(17)30-2/h3-10,23H,11-14H2,1-2H3,(H,24,27,28) |
InChI Key |
PPJHDBWNDMZEIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCN2CC3=C(NC2)N(C(=O)NC3=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
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